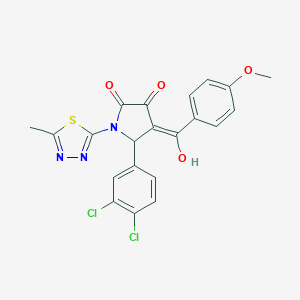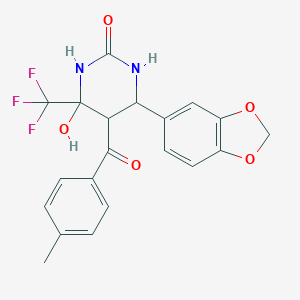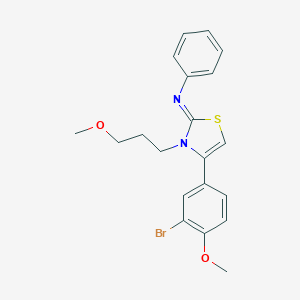![molecular formula C7H9N3O3S B257727 methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a member of the triazine family, which is known for its diverse chemical properties and biological activities.
Mecanismo De Acción
The mechanism of action of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate varies depending on its application. In cancer treatment, this compound inhibits the activity of enzymes involved in the cell cycle, leading to the arrest of cell growth and induction of apoptosis. In herbicide application, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate inhibits the activity of photosynthesis by disrupting the electron transport chain in plants.
Biochemical and Physiological Effects:
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been shown to have various biochemical and physiological effects depending on its concentration and application. In cancer treatment, this compound induces apoptosis and inhibits cell growth. In herbicide application, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate inhibits photosynthesis and leads to plant death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has several advantages for lab experiments, including its high purity, low cost, and ease of synthesis. However, this compound also has limitations, such as its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
There are several future directions for the study of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate. In medicine, further studies are needed to determine the efficacy and safety of this compound in the treatment of cancer. In agriculture, research is needed to optimize the use of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate as a herbicide and minimize its impact on the environment. In industry, this compound can be explored as a precursor for the synthesis of other chemicals with potential applications in various fields.
Conclusion:
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate is a versatile chemical compound with potential applications in medicine, agriculture, and industry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully explore the potential of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate in various fields and optimize its use.
Métodos De Síntesis
The synthesis of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate can be achieved through various methods, including the reaction of 2-mercaptoacetic acid with 6-methyl-5-oxo-1,2,4-triazine in the presence of a catalyst. This method is simple, cost-effective, and yields high purity of the product.
Aplicaciones Científicas De Investigación
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells and induces apoptosis. In agriculture, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been used as a herbicide, as it inhibits the activity of photosynthesis in plants. In industry, this compound has been used as a precursor for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals.
Propiedades
Nombre del producto |
methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate |
|---|---|
Fórmula molecular |
C7H9N3O3S |
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H9N3O3S/c1-4-6(12)8-7(10-9-4)14-3-5(11)13-2/h3H2,1-2H3,(H,8,10,12) |
Clave InChI |
OXYFBSBUJKLAPM-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NNC(=NC1=O)SCC(=O)OC |
SMILES |
CC1=NNC(=NC1=O)SCC(=O)OC |
SMILES canónico |
CC1=NNC(=NC1=O)SCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)

![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)




![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)